molecular formula C16H18BF4N B2791291 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate CAS No. 145193-96-0

1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate

Cat. No.: B2791291
CAS No.: 145193-96-0
M. Wt: 311.13
InChI Key: MFTLFLCPBZJLEA-UHFFFAOYSA-N
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Description

1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate is a heterocyclic aromatic compound featuring a benzo[cd]indole core substituted with a butyl group at the 1-position and a methyl group at the 2-position. The tetrafluoroborate ([BF₄]⁻) anion stabilizes the cationic indolium moiety. Its structural complexity, including fused aromatic rings and alkyl substituents, distinguishes it from simpler tetrafluoroborate salts .

Properties

IUPAC Name

1-butyl-2-methylbenzo[cd]indol-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N.BF4/c1-3-4-11-17-12(2)14-9-5-7-13-8-6-10-15(17)16(13)14;2-1(3,4)5/h5-10H,3-4,11H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTLFLCPBZJLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145193-96-0
Record name 1-butyl-2-methyl-Benz[cd]indol-1-ium tetrafluoroborate
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Preparation Methods

The synthesis of 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate typically involves the reaction of 1-butyl-2-methylbenzo[cd]indole with tetrafluoroboric acid. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. As an indole derivative, it may interact with cellular receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[cd]indolium Derivatives

(a) 1-Butyl-6-chlorobenzo[cd]indolium Tetrafluoroborate
  • Structure : Similar backbone but with chlorine substituents at the 6-position.
  • Molecular Weight : 753.9 g/mol (vs. 604.93 g/mol for the target compound) .
(b) 6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium Tetrafluoroborate
  • Structure : Contains a butoxy group at the 6-position.
  • Applications : The alkoxy group may improve solubility in organic solvents, making it suitable for pharmaceutical applications .
  • Synthesis : Requires protection/deprotection steps for the alkoxy group, increasing synthetic complexity compared to the target compound .

Heterocyclic Variations

(a) 1-Butyl-2-methylbenzo[b]thiophenium Tetrafluoroborate
  • Core Structure : Replaces the benzo[cd]indole with a benzo[b]thiophene ring.
  • Stability : Decomposes during solvent removal, unlike the more stable indolium analogs .
  • NMR Data : Distinct aromatic proton signals (e.g., δ = 7.57 ppm for thiophene protons) compared to the target compound’s indolium signals (δ = 8.06–8.32 ppm) .
(b) Imidazolium and Pyridinium Tetrafluoroborates
  • 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) :
    • Viscosity : 220 cP (vs. undefined for the target compound) .
    • Applications : Widely used as ionic liquids in electrolytes due to low viscosity and high ionic conductivity .
  • 1-Butyl-2-methylpyridinium Tetrafluoroborate: Thermophysical Properties: Exhibits positive excess enthalpy ($H^E$) and volume ($V^E$) in mixtures with water/alkanols, indicating weaker interactions than the target compound’s aromatic system .

Physicochemical Property Comparison

Table 1: Key Properties of Selected Tetrafluoroborate Salts

Compound Molecular Weight (g/mol) Melting Point (°C) Stability Notes Key Applications
1-Butyl-2-methylbenzo[cd]indol-1-ium [BF₄] 604.93 Not reported Stable in frozen aqueous solutions Photodynamic agents, synthesis
1-Benzyl-3-(4-methylbenzylidene)-3H-indolium [BF₄] 310.16 201–203 (dec.) Bright orange solid; stable at RT Organic electronics
1-Butyl-3-methylimidazolium [BF₄] 226.02 <–20 (liquid) Low viscosity; hygroscopic Ionic liquid electrolytes
1-Butyl-2-methylpyridinium [BF₄] 249.11 Not reported Miscible with water Thermal fluid studies

Biological Activity

1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate (CAS No. 145193-96-0) is a chemical compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of indole, it exhibits unique structural characteristics that contribute to its interactions with biological systems. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C16H18BF4N
  • Molecular Weight : 303.12 g/mol
  • IUPAC Name : 1-butyl-2-methylbenzo[cd]indol-1-ium; tetrafluoroborate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions may modulate various signaling pathways and gene expressions, influencing cellular processes such as proliferation, apoptosis, and immune responses.

Key mechanisms include:

  • Receptor Modulation : The compound may bind to cellular receptors, altering their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Signal Transduction Pathways : It can influence pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
AnticancerDemonstrated cytotoxic effects on cancer cell lines in vitro, particularly in breast and colon cancer models.
Anti-inflammatoryPotential to reduce inflammation markers in cellular models.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
  • Anticancer Efficacy :
    In a series of experiments involving human breast cancer cell lines (MCF7), the compound exhibited IC50 values ranging from 20 to 30 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Inflammation Reduction :
    Research involving LPS-stimulated macrophages showed that treatment with the compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparison with similar indole derivatives highlights the unique properties of this compound:

Compound Name Structure Biological Activity
1-Butyl-2-methylbenzo[cd]indol-1-ium iodideSimilar structure with iodide ionModerate antimicrobial activity
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodideEthyl group instead of butylLower anticancer efficacy

Q & A

Q. What synthetic routes are recommended for preparing 1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate, and how can ionic purity be optimized?

Methodological Answer:

  • Alkylation of the heterocycle : React benzo[cd]indole with 1-bromobutane under anhydrous conditions (e.g., acetonitrile, 80°C, N₂ atmosphere) to introduce the butyl group. Excess alkylating agent ensures complete quaternization of the nitrogen .
  • Anion exchange : Treat the bromide intermediate with NaBF₄ in a polar solvent (e.g., water or methanol) to replace Br⁻ with BF₄⁻. Stir for 24–48 hours, followed by extraction with dichloromethane to isolate the ionic liquid .
  • Purification : Remove residual solvents and salts via vacuum drying (60°C, 24–72 hours) or recrystallization in acetonitrile/ethyl acetate mixtures. Monitor purity via ¹H NMR (absence of alkyl halide peaks at δ 3.0–4.5 ppm) and ion chromatography (BF₄⁻/Br⁻ ratio >99%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the benzo[cd]indole core (aromatic protons at δ 7.0–8.5 ppm), butyl chain integration (δ 0.8–1.8 ppm), and methyl group (δ 2.5–3.0 ppm). Compare with literature spectra of analogous benzoindole derivatives .
  • Mass spectrometry (ESI-MS) : Verify the molecular ion peak ([M]⁺) and absence of bromide adducts ([M-BF₄ + Br]⁺). Use high-resolution MS for exact mass confirmation (±5 ppm) .
  • Ion chromatography : Quantify residual bromide (<0.1% w/w) using a conductivity detector with a Dionex IonPac AS11-HC column (eluent: KOH gradient) .

Advanced Research Questions

Q. How does the benzo[cd]indolium cation influence electrochemical stability in supercapacitor applications compared to imidazolium analogs?

Methodological Answer:

  • Cyclic voltammetry (CV) : Measure the electrochemical window in acetonitrile (0.1 M TBAPF₆) using a glassy carbon electrode. Benzo[cd]indolium salts typically exhibit wider stability (>4.5 V) due to aromatic π-system delocalization, reducing cation reactivity at high potentials .
  • Thermogravimetric analysis (TGA) : Compare thermal decomposition temperatures (Td >300°C for benzoindolium vs. ~250°C for imidazolium) to assess stability under operational conditions .
  • Contradiction note : While imidazolium BF₄⁻ salts show higher ionic conductivity, benzoindolium derivatives may trade conductivity for enhanced thermal/electrochemical robustness. Validate via impedance spectroscopy .

Q. What methodological considerations are essential when using this compound as a derivatization agent in glycan analysis via MALDI-MS?

Methodological Answer:

  • Reductive amination : Optimize reaction conditions (pH 4–5, 60°C, 2 hours) with carbohydrates to form stable Schiff base adducts. Use NaBH₃CN as a reducing agent to prevent over-reduction of the indole ring .
  • Matrix compatibility : Co-crystallize derivatized glycans with DHB (2,5-dihydroxybenzoic acid) matrix at a 1:10 ratio. Avoid α-cyano-4-hydroxycinnamic acid (CHCA), which suppresses indole-specific ion signals .
  • Quantitative validation : Calibrate using internal standards (e.g., deuterated glucose derivatives) to account for ionization efficiency variations. Cross-validate with UPLC-MS/MS data .

Contradictions and Research Gaps

  • Synthetic yield vs. purity : While NaBF₄ anion exchange achieves >98% purity, yields drop below 70% if residual water is present during extraction. Use molecular sieves or azeotropic drying to mitigate .
  • Glycan derivatization efficiency : Benzoindolium salts show lower labeling efficiency (~60%) compared to imidazolium analogs (~85%) due to steric hindrance. Optimize reaction time and temperature to improve yields .

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